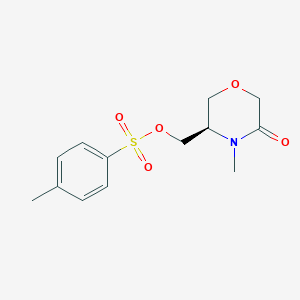
1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring attached to a pyrazine moiety and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid typically involves cycloaddition reactions. One common method is the [2+2] photocycloaddition of alkenes, which forms the cyclobutane ring. This reaction can be catalyzed by light and often requires specific conditions such as the presence of a photosensitizer .
Industrial Production Methods: Industrial production of this compound may involve scalable organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers
Wirkmechanismus
The mechanism by which 1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The pyrazine ring can engage in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards biological targets .
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-2-yl)cyclobutane-1-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.
Cyclobutanecarboxylic acid: Lacks the pyrazine ring, making it less complex.
1-Amino-1-cyclobutanecarboxylic acid: Contains an amino group instead of a pyrazine ring
Uniqueness: 1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both a cyclobutane ring and a pyrazine moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
1-pyrazin-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-8(13)9(2-1-3-9)7-6-10-4-5-11-7/h4-6H,1-3H2,(H,12,13) |
InChI-Schlüssel |
BOHDQKOADDBWRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=NC=CN=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B15226862.png)
![2-Chloro-5-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15226867.png)




![2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol](/img/structure/B15226893.png)


![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15226905.png)


![1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol](/img/structure/B15226926.png)

